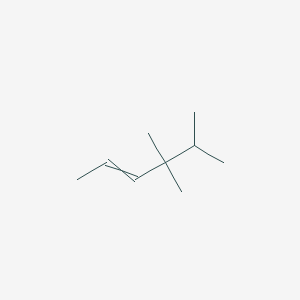
2-Hexene, 4,4,5-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexene, 4,4,5-trimethyl- is an organic compound with the molecular formula C9H18 and a molecular weight of 126.2392 g/mol . It is a branched alkene, characterized by the presence of a double bond between the second and third carbon atoms in the hexene chain, and three methyl groups attached to the fourth and fifth carbon atoms . This compound is also known by its IUPAC name, (2E)-4,4,5-trimethyl-2-hexene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexene, 4,4,5-trimethyl- can be achieved through various organic reactions. One common method involves the condensation of 2-methylbut-3-en-ol and isobutanal to form 2,2,5-trimethylhexenal as an intermediate . This intermediate can then undergo further reactions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Hexene, 4,4,5-trimethyl- may involve catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexene, 4,4,5-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol, depending on the reagents and conditions used.
Reduction: The double bond in the compound can be reduced to form the corresponding alkane.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common reagents include or under mild conditions.
Reduction: in the presence of a is often used for the reduction of the double bond.
Substitution: can be achieved using or in the presence of a suitable solvent.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: The corresponding alkane, 2-Hexane, 4,4,5-trimethyl-.
Substitution: Halogenated derivatives, such as 2-Hexene, 4,4,5-trimethyl-2-bromo-.
Applications De Recherche Scientifique
2-Hexene, 4,4,5-trimethyl- has various applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of alkenes and the effects of branching on chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of 2-Hexene, 4,4,5-trimethyl- involves its interaction with various molecular targets and pathways. The double bond in the compound allows it to participate in addition reactions , where it can form new bonds with other molecules. The presence of methyl groups can influence the compound’s reactivity and selectivity in these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexyne, 4,4,5-trimethyl-: An alkyne with a similar structure but a triple bond instead of a double bond.
2-Hexene, 2,4,4-trimethyl-: A structural isomer with the same molecular formula but different arrangement of methyl groups.
Uniqueness
2-Hexene, 4,4,5-trimethyl- is unique due to its specific branching and the position of the double bond. This structure imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. The presence of three methyl groups at specific positions can influence the compound’s steric and electronic properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
55702-61-9 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
4,4,5-trimethylhex-2-ene |
InChI |
InChI=1S/C9H18/c1-6-7-9(4,5)8(2)3/h6-8H,1-5H3 |
Clé InChI |
PRUCZTKBAPTGNR-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C)(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclohexan-1-ol](/img/structure/B14634310.png)
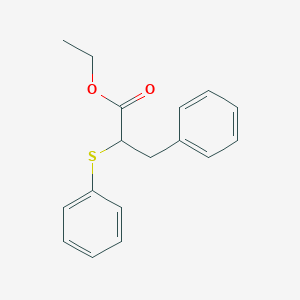
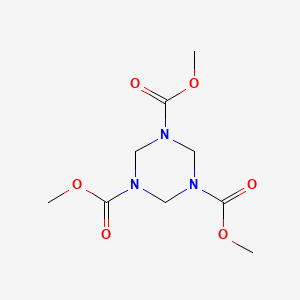
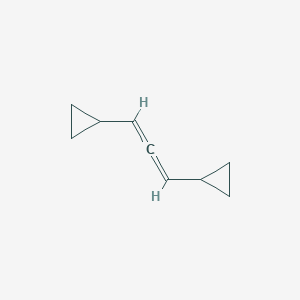
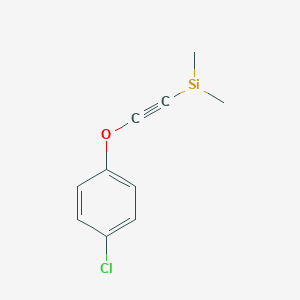
![(2,6-Dimethylphenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14634340.png)
![3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14634347.png)
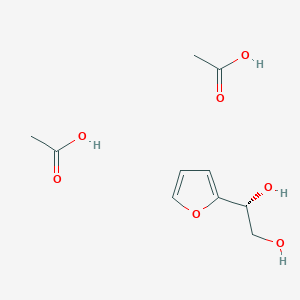


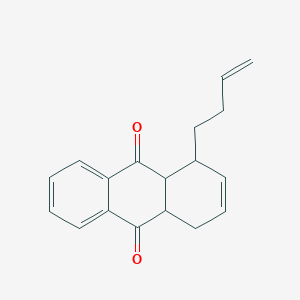
![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)

